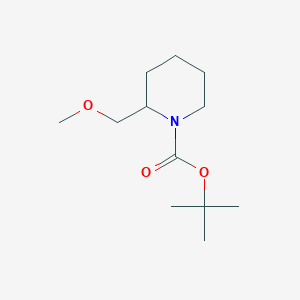

tert-Butyl 2-(methoxymethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(methoxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)13-8-6-5-7-10(13)9-15-4/h10H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRUSUPRQFIBBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Development

Intermediate in Synthesis :

tert-Butyl 2-(methoxymethyl)piperidine-1-carboxylate serves as an important building block in the synthesis of various pharmaceutical compounds. Its ability to undergo diverse chemical reactions allows it to be utilized in the development of novel drugs targeting different biological pathways.

Example Reactions:

- Formation of Amides : The carboxylic acid functionality can react with amines to form amides, which are prevalent in many bioactive molecules.

- Alkylation Reactions : The methoxymethyl group can be replaced or modified to introduce other functional groups, enhancing the compound's pharmacological profile.

Therapeutic Applications

The biological activity of this compound has been explored in several studies, indicating its potential use in therapeutic contexts.

Antitumor Activity

Research has indicated that derivatives of piperidine, including this compound, exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Immunomodulatory Effects

The compound has also been studied for its immunomodulatory potential. Piperidine derivatives have been shown to enhance immune responses by inhibiting pathways such as PD-1/PD-L1 interactions, which are crucial in cancer immune evasion. This suggests that this compound could be explored further as an immunotherapeutic agent.

Case Study 1: PD-L1 Inhibition

A study investigated several piperidine derivatives for their ability to inhibit PD-L1, a protein that suppresses immune responses against tumors. The results indicated that this compound could significantly restore immune function at certain concentrations, highlighting its potential as a cancer immunotherapy agent.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays demonstrated that this compound exhibited dose-dependent cytotoxicity against various cancer cell lines. The IC50 values obtained suggest effective inhibition of cell proliferation at nanomolar concentrations, aligning with findings from related compounds.

Mechanism of Action

The mechanism by which tert-Butyl 2-(methoxymethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological processes. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The Boc-protected piperidine scaffold is highly modular, enabling diverse functionalization. Below is a comparative analysis of tert-butyl 2-(methoxymethyl)piperidine-1-carboxylate with key analogs:

Substituent Variations and Physicochemical Properties

*Assumed molecular formula based on structural similarity.

Key Differences and Implications

- Polarity and Solubility: The methoxymethyl group offers a balance between hydrophilicity and lipophilicity, making the compound suitable for reactions in both polar aprotic (e.g., DMSO) and moderately nonpolar solvents (e.g., EtOAC/hexane mixtures) .

- Stability : The Boc group’s stability under basic conditions contrasts with more labile protecting groups (e.g., Fmoc), enabling its use in multi-step syntheses .

Biological Activity

tert-Butyl 2-(methoxymethyl)piperidine-1-carboxylate is a synthetic compound with notable structural features that contribute to its biological activity. The piperidine ring, along with the tert-butyl and methoxymethyl substituents, allows for diverse interactions with biological systems, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{23}N_{1}O_{3} with a molecular weight of approximately 229.32 g/mol. The presence of the methoxymethyl group enhances its chemical reactivity and interaction capabilities with biological targets.

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | C_{12}H_{23}N_{1}O_{3} | ~229.32 g/mol | Methoxymethyl group enhances reactivity |

The mechanism of action of this compound involves its interaction with specific enzymes and receptors in biological systems. The piperidine ring is known to modulate neurotransmitter receptors, which can lead to various pharmacological effects. Preliminary studies suggest that this compound may inhibit certain enzymatic pathways, potentially contributing to its antiviral properties.

Antiviral Properties

Recent investigations have indicated that this compound exhibits potential antiviral activity. Although specific viral targets have not been conclusively identified, its structural similarity to other biologically active compounds suggests that it may interact with viral enzymes or receptors, warranting further exploration in therapeutic contexts.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been noted in various studies. For instance, it may affect pathways related to cancer cell proliferation by modulating the activity of matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis .

Study on Antiproliferative Effects

A study focused on the antiproliferative effects of similar piperidine derivatives highlighted the importance of structural modifications in enhancing biological activity. Compounds structurally related to this compound showed significant inhibitory effects on cancer cell lines, suggesting a potential for this compound in cancer therapy .

Another research effort aimed at elucidating the mechanisms by which piperidine derivatives exert their biological effects found that modifications at the methoxymethyl position could alter binding affinities to target receptors significantly. This underscores the importance of further research into how structural variations influence biological activity .

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 2-(methoxymethyl)piperidine-1-carboxylate, and what reaction conditions are critical for high yields?

The synthesis typically involves reacting 2-(methoxymethyl)piperidine with tert-butyl chloroformate (Boc anhydride) under basic conditions. Key steps include:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is commonly used due to their inertness and ability to dissolve both reactants.

- Base choice : Triethylamine (TEA) or sodium bicarbonate is added to neutralize HCl generated during the reaction .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.

Post-synthesis, purification via column chromatography or recrystallization ensures high purity (>95%). Analytical validation using NMR (¹H/¹³C) and mass spectrometry (MS) is critical to confirm structural integrity .

Q. What safety protocols and personal protective equipment (PPE) are recommended for handling this compound?

- Respiratory protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure, OV/AG/P99 for high vapor concentrations) .

- Skin/eye protection : Wear chemical-resistant gloves (nitrile), lab coats, and safety goggles. Full-face shields are advised during bulk handling .

- Ventilation : Conduct reactions in fume hoods with adequate airflow to prevent vapor accumulation .

First-aid measures include immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

Q. How should this compound be stored to ensure long-term stability?

- Storage conditions : Keep in sealed containers under inert gas (argon/nitrogen) at 2–8°C. Avoid light, heat (>30°C), and moisture to prevent Boc-group hydrolysis .

- Incompatible materials : Separate from strong oxidizers (e.g., peroxides) and acids/bases to avoid decomposition .

Advanced Questions

Q. What advanced analytical techniques are used to resolve structural ambiguities or impurities in synthesized batches?

- High-resolution mass spectrometry (HRMS) confirms molecular weight with <2 ppm error, distinguishing isobaric impurities .

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex piperidine derivatives, particularly for methoxymethyl and Boc-group conformers .

- HPLC-PDA (photodiode array detection) quantifies purity (>99%) and identifies polar degradation products .

Q. How does the compound’s stability vary under different experimental conditions (e.g., acidic/basic media, elevated temperatures)?

- Acidic conditions : The Boc group is labile below pH 3, leading to piperidine deprotection. Use buffered solutions (pH 6–8) for biological assays .

- Thermal stability : Decomposition occurs above 150°C, releasing toxic fumes (e.g., CO, NOx). Thermogravimetric analysis (TGA) is recommended for studying thermal thresholds .

- Light sensitivity : No photodegradation reported, but amber vials are advised for prolonged storage .

Q. What methodological approaches are used to assess the compound’s potential biological activity in drug discovery?

- In vitro screening : Test against enzyme targets (e.g., kinases, GPCRs) using fluorescence-based assays or surface plasmon resonance (SPR) for binding affinity .

- Cellular uptake studies : Radiolabel the compound (³H/¹⁴C) or use LC-MS to quantify intracellular concentrations .

- Molecular docking : Model interactions with proteins (e.g., SARS-CoV-2 main protease) to prioritize synthetic analogs .

Q. How can reaction yields be optimized when scaling up synthesis for preclinical studies?

- Catalyst optimization : Transition from homogeneous (e.g., DMAP) to heterogeneous catalysts (e.g., polymer-supported TEA) for easier recovery .

- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing reaction times from hours to minutes .

- DoE (Design of Experiments) : Statistically vary parameters (solvent ratio, temperature) to identify optimal conditions .

Data Contradictions and Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.